Proteolytic Stability: Reduced Amide vs. Native Bond
Incorporation of the ψ[CH2NH] reduced amide bond in place of a native amide bond renders the peptide bond completely resistant to enzymatic hydrolysis [1]. In comparative studies of reduced amide pseudopeptides vs. native peptide substrates, the ψ[CH2NH]-containing analogs demonstrated no detectable cleavage by target proteases after 24-hour incubation, whereas native peptide substrates were fully hydrolyzed within 30 minutes under identical assay conditions [2].
Native amide peptide: 100% hydrolysis in 30 min
Difference: >48-fold increase in stability duration
| Evidence Dimension | Proteolytic stability |
|---|---|
| Target Compound Data | No detectable cleavage after 24 h (ψ[CH2NH]-containing peptides) |
| Comparator Or Baseline | Native amide peptide: 100% hydrolysis within 30 min |
| Quantified Difference | >48-fold increase in stability duration; essentially infinite under assay conditions |
| Conditions | In vitro protease assay with serine protease (caspase-3) at 37°C, pH 7.4 |
Why This Matters
This stability is a prerequisite for any peptidomimetic intended for cellular assays or in vivo administration, where native peptides fail within minutes.
- [1] Gimeno, A. et al. Short Peptides with Uncleavable Peptide Bond Mimetics as Photoactivatable Caspase-3 Inhibitors. Molecules, 2019, 24(2): 279. View Source
- [2] Spatola, A. F. Peptide backbone modifications: a structure-activity analysis of peptides containing amide bond surrogates. In: Chemistry and Biochemistry of Amino Acids, Peptides, and Proteins (Marcel Dekker), 1983, 7: 267-357. View Source
